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Compound of Interest

Bis[6-(5,6-
Compound Name:
dihydrochelerythrinyl)Jamine

cat. No.: B3028175

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis[6-(5,6-dihydrochelerythrinyl)]Jamine is a synthetic dimeric derivative of the natural
benzophenanthridine alkaloid, dihydrochelerythrine. This guide provides a comprehensive
overview of the structural elucidation of this complex molecule, consolidating available data
and outlining the key experimental methodologies. The information presented is intended to
serve as a technical resource for researchers engaged in the fields of natural product
synthesis, medicinal chemistry, and drug development. The compound has garnered interest
for its potential biological activities, including antibacterial properties, making a thorough
understanding of its structure crucial for further investigation and development.

Compound Profile

Bis[6-(5,6-dihydrochelerythrinyl)Jamine is a molecule formed by the linkage of two 5,6-
dihydrochelerythrine units through a central amine bridge. Its fundamental properties are
summarized in the table below.

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b3028175?utm_src=pdf-interest
https://www.benchchem.com/product/b3028175?utm_src=pdf-body
https://www.benchchem.com/product/b3028175?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3028175?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Property Value
Chemical Formula Ca2H37N30s
Molecular Weight 711.76 g/mol
CAS Number 165393-48-6

N-(1,2-dimethoxy-12-methyl-5,6-dihydro-[1]
[2]dioxolo[4,5-g]isoquinolino[3,2-

IUPAC Name a]phenanthridin-6-yl)-1,2-dimethoxy-12-methyl-
5,6-dihydro-[1][2]dioxolo[4,5-g]isoquinolino[3,2-

a]phenanthridin-6-amine

Synonyms Bis(dihydrochelerythrinyl)amine

Hypothetical Synthetic Pathway and Structure
Elucidation

While a definitive, peer-reviewed synthesis and structural elucidation of Bis[6-(5,6-
dihydrochelerythrinyl)Jamine is not readily available in the public domain, a plausible
synthetic route can be postulated based on the reactivity of related alkaloids. The structural
confirmation would then rely on a suite of spectroscopic techniques.

A potential pathway for the synthesis of this dimeric amine is detailed in the Chinese patent
CN101428026A, which focuses on the application of such compounds as antibacterial agents.
The synthesis likely involves the reaction of 5,6-dihydrochelerythrine with an ammonia source
under conditions that favor nucleophilic substitution at the C6 position of the
dihydrochelerythrine core.

Below is a generalized workflow for the synthesis and structural confirmation of Bis[6-(5,6-
dihydrochelerythrinyl)]Jamine.
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Caption: General workflow for the synthesis and structural elucidation of Bis[6-(5,6-
dihydrochelerythrinyl)]Jamine.

Experimental Protocols (Hypothetical)

The following are detailed, albeit hypothetical, experimental protocols for the key analytical
techniques that would be employed in the structural elucidation of Bis[6-(5,6-
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dihydrochelerythrinyl)]Jamine.

High-Resolution Mass Spectrometry (HRMS)

o Objective: To determine the exact mass and elemental composition of the molecule.

¢ Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-
of-Flight) or Orbitrap, equipped with an electrospray ionization (ESI) source.

e Method:

o Sample Preparation: A dilute solution of the purified compound is prepared in a suitable
solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 pg/mL.

o Infusion: The sample solution is directly infused into the ESI source at a flow rate of 5-10
pL/min.

o lonization: The sample is ionized in positive ion mode.
o Data Acquisition: Mass spectra are acquired over a mass range of m/z 100-1000.

o Data Analysis: The exact mass of the protonated molecule [M+H]* is determined and used
to calculate the elemental formula.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Objective: To elucidate the detailed carbon-hydrogen framework and the connectivity of the
molecule.

 Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a
cryoprobe for enhanced sensitivity.

e Method:

o Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-
0.7 mL of a deuterated solvent (e.g., CDCls or DMSO-ds) in a 5 mm NMR tube.
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o H NMR: A standard proton NMR spectrum is acquired to identify the chemical shifts,
multiplicities, and integrals of all proton signals.

o 13C NMR: A proton-decoupled carbon-13 NMR spectrum is acquired to identify the
chemical shifts of all carbon atoms.

o 2D NMR: A suite of 2D NMR experiments, including COSY (Correlation Spectroscopy),
HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple
Bond Correlation), are performed to establish proton-proton and proton-carbon
correlations, which are crucial for assembling the molecular structure.

Fourier-Transform Infrared (FTIR) Spectroscopy
o Objective: To identify the functional groups present in the molecule.
e Instrumentation: An FTIR spectrometer.

e Method:

o Sample Preparation: A small amount of the solid sample is mixed with KBr powder and
pressed into a thin pellet, or a thin film is cast from a solution onto a salt plate.

o Data Acquisition: The infrared spectrum is recorded over the range of 4000-400 cm~1.

o Data Analysis: The spectrum is analyzed for characteristic absorption bands
corresponding to functional groups such as N-H (amine), C-H (aromatic and aliphatic),
C=C (aromatic), and C-O (ether).

Anticipated Spectroscopic Data

Based on the proposed structure, the following table summarizes the expected key
spectroscopic data.
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Technique Expected Observations

HRMS (ESI-TOF) [M+H]* peak at m/z 712.2608, corresponding to
the elemental formula Ca2H3sN3Os*.

Aromatic proton signals in the range of 4 6.5-8.0
ppm. Methoxy group signals around & 3.9-4.1
ppm. N-methyl group signals around 6 2.5-2.8
'H NMR ppm. Slgnéls for- the dihydro portion of the
molecule, including the C6 proton, would be
expected in the aliphatic region. A signal for the
N-H proton of the central amine bridge would

also be anticipated.

Aromatic carbon signals in the range of & 100-

150 ppm. Methoxy carbon signals around & 55-
13C NMR 60 ppm. N-methyl carbon signals around & 40-

45 ppm. Aliphatic carbon signals for the dihydro

portion of the molecule.

Absorption bands for N-H stretching (around
3300-3400 cm~1), aromatic C-H stretching
(around 3000-3100 cm™1), aliphatic C-H

FTIR stretching (around 2800-3000 cm~1), C=C
aromatic stretching (around 1500-1600 cm™1),
and C-O ether stretching (around 1000-1300

cm1).

Potential Signhaling Pathway Interaction

Given that Bis[6-(5,6-dihydrochelerythrinyl)]Jamine is a derivative of a known bioactive
alkaloid, it is plausible that it interacts with cellular signaling pathways. The parent compound,
chelerythrine, is a known inhibitor of Protein Kinase C (PKC). It is therefore hypothesized that
the dimeric structure of Bis[6-(5,6-dihydrochelerythrinyl)]Jamine may also target protein
kinases or other enzymes involved in cell signaling and proliferation, which could be the basis
for its reported antibacterial activity.
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Caption: Hypothesized mechanism of action via enzyme inhibition.

Conclusion

The structural elucidation of Bis[6-(5,6-dihydrochelerythrinyl)Jamine requires a multi-faceted
analytical approach, combining high-resolution mass spectrometry with a suite of NMR and
FTIR spectroscopic techniques. While definitive experimental data from publicly accessible
scientific literature remains elusive, the information presented in this guide, based on the
known chemistry of related compounds and information from patent literature, provides a solid
framework for any research endeavor focused on this intriguing molecule. Further investigation
into its synthesis and biological activity is warranted to fully explore its therapeutic potential.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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